molecular formula C16H12BrNO B3046967 4-(Bromomethyl)-2,5-diphenyloxazole CAS No. 133130-86-6

4-(Bromomethyl)-2,5-diphenyloxazole

Cat. No. B3046967
CAS RN: 133130-86-6
M. Wt: 314.18 g/mol
InChI Key: QJIDJLVBNDSDRA-UHFFFAOYSA-N
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Description

4-(Bromomethyl)benzonitrile is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . It is also useful in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole in the presence of potassium hydroxide .


Synthesis Analysis

The synthesis of similar compounds often involves treating the parent compound with bromine in the presence of sulfur or hydrogen sulfide .


Molecular Structure Analysis

The molecular structure of similar compounds like 4-(Bromomethyl)benzonitrile has a molecular weight of 196.04 .


Chemical Reactions Analysis

Radical reactions are a common type of reaction for brominated compounds. These reactions can involve functional group conversions and carbon-carbon bond formation .


Physical And Chemical Properties Analysis

Similar compounds like Methyl 4-(bromomethyl)benzoate are considered hazardous. They are harmful if swallowed, cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Scientific Research Applications

Synthetic Utility

4-(Bromomethyl)-2,5-diphenyloxazole and its analogues have been utilized extensively in organic synthesis. For example, 2-(halomethyl)-4,5-diphenyloxazoles are effective scaffolds for synthetic elaboration at the 2-position, leading to the creation of various alkylamino, alkylthio, and alkoxy oxazoles (Patil & Luzzio, 2016). This reactivity provides a pathway for the concise synthesis of complex molecules like Oxaprozin.

Scintillation Counting and Radioactivity Detection

4-functionalised-2,5-diphenyloxazoles, including 4-(Bromomethyl)-2,5-diphenyloxazole derivatives, have been synthesized and evaluated for their ability to scintillate in the presence of ionizing radiation. These molecules are essential in the development of scintillating materials for radiation detection and have applications in radioanalytical chemistry (Clapham et al., 1997).

Fluorescent Molecular Probes

These compounds are also significant in the field of fluorescent molecular probes. Their strong solvent-dependent fluorescence and large Stokes shift make them suitable for developing ultra-sensitive fluorescent probes for biological research. This characteristic is particularly useful for studying various biological events and processes (Diwu et al., 1997).

Trypanocidal Activity

Interestingly, some derivatives of 2,5-diphenyloxazole have shown potential in medicinal chemistry, particularly in the treatment of diseases like African trypanosomosis in animals. This application expands the scope of these compounds beyond traditional synthetic and analytical uses (Banzragchgarav et al., 2016).

Material Science and Corrosion Protection

In material science, these compounds have been studied for their potential in protecting metals against corrosion, particularly in acidic environments. This application is vital in industries where metal longevity and integrity are crucial (Bentiss et al., 2007).

Mechanism of Action

The mechanism of action for these types of compounds can vary greatly depending on their use. For example, some coumarin-based anticancer agents have been developed that work through various mechanisms of action .

Safety and Hazards

These compounds are considered hazardous and can cause skin irritation, serious eye damage, and respiratory sensitization . They should be handled with care, using appropriate personal protective equipment, and used only in well-ventilated areas .

properties

IUPAC Name

4-(bromomethyl)-2,5-diphenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO/c17-11-14-15(12-7-3-1-4-8-12)19-16(18-14)13-9-5-2-6-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIDJLVBNDSDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571221
Record name 4-(Bromomethyl)-2,5-diphenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2,5-diphenyloxazole

CAS RN

133130-86-6
Record name 4-(Bromomethyl)-2,5-diphenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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